3-(Aminomethyl)quinolin-4-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

3-(Aminomethyl)quinolin-4-amine (CAS 1247363-12-7) is a disubstituted quinoline small molecule (C₁₀H₁₁N₃, MW 173.22) bearing a primary aminomethyl group at the 3-position and a primary amino group at the 4-position of the quinoline ring system. It belongs to the 4-aminoquinoline chemotype—a privileged scaffold in antimalarial, epigenetic (G9a/DNMT), and MCHR1 antagonist drug discovery—while its 3-aminomethyl substituent distinguishes it from common 4-aminoquinoline analogs such as chloroquine.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1247363-12-7
Cat. No. B2656125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)quinolin-4-amine
CAS1247363-12-7
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)CN)N
InChIInChI=1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13)
InChIKeyZNQQEOBBGCHKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)quinolin-4-amine (CAS 1247363-12-7): Chemical Identity, Scaffold Class, and Core Properties for Research Procurement


3-(Aminomethyl)quinolin-4-amine (CAS 1247363-12-7) is a disubstituted quinoline small molecule (C₁₀H₁₁N₃, MW 173.22) bearing a primary aminomethyl group at the 3-position and a primary amino group at the 4-position of the quinoline ring system . It belongs to the 4-aminoquinoline chemotype—a privileged scaffold in antimalarial, epigenetic (G9a/DNMT), and MCHR1 antagonist drug discovery—while its 3-aminomethyl substituent distinguishes it from common 4-aminoquinoline analogs such as chloroquine [1]. The compound is commercially supplied as a research-grade building block with certified purity of 98% (HPLC) . Its computed LogP of 0.43, two hydrogen bond donors, and three hydrogen bond acceptors define a moderately hydrophilic profile suitable for fragment-based screening and late-stage functionalization via the free primary amine on the 3-aminomethyl side chain .

Why 3-(Aminomethyl)quinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinoline or 3-Substituted Quinoline Analogs


Substituting 3-(aminomethyl)quinolin-4-amine with a generic 4-aminoquinoline (e.g., 4-amino-3-methylquinoline, CAS 19701-33-8) or a regioisomeric aminomethylquinoline (e.g., 4-aminomethylquinoline, CAS 5632-13-3) introduces critical differences in hydrogen-bonding capacity, synthetic derivatization handles, and biological target engagement profiles. The 3-aminomethyl group provides an sp³-hybridized primary amine side chain (Fsp³ = 0.10) that serves as a nucleophilic attachment point for amide coupling, reductive amination, or sulfonamide formation—chemistry not accessible from a 3-methyl substituent . In MCHR1 antagonist SAR campaigns, the 3-aminomethylquinoline core replaced a dihydronaphthalene scaffold and enabled tuning of selectivity against the off-target 5-HT₂c receptor (IC₅₀ shift from 0.53 nM to >1000 nM in optimized analog 5v) [1], demonstrating that the 3-aminomethyl vector is not interchangeable with alternative bicyclic cores or substitution patterns. Additionally, the 4-amino group on the quinoline ring is a documented pharmacophore for G9a/DNMT1 dual inhibition, with SAR showing that modifications at the 4-position profoundly affect target potency (>1 log unit IC₅₀ differences) [2].

3-(Aminomethyl)quinolin-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Positional Isomer Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Substitution on the Quinoline Core

3-(Aminomethyl)quinolin-4-amine differs from its closest regioisomer 4-(aminomethyl)quinoline (CAS 5632-13-3, as hydrochloride) by the location of the aminomethyl group. In the target compound, the 3-aminomethyl group is positioned adjacent to the quinoline nitrogen (N1), creating a 1,2-relationship that enables metal-chelation motifs and bidentate binding geometries not accessible to the 4-aminomethyl isomer. Computed physicochemical properties from Fluorochem show the target compound has LogP = 0.43, HBD = 2, and HBA = 3 . By comparison, 4-aminomethylquinoline (free base: C₁₀H₁₀N₂, MW 158.20) has one fewer nitrogen atom (lacking the 4-NH₂), resulting in LogP ≈ 1.4–1.8 (estimated), lower HBD count, and reduced aqueous solubility at physiological pH [1]. The target compound's additional 4-amino group contributes +1 HBD and enables dual derivatization at both the 3-CH₂NH₂ and 4-NH₂ sites—a synthetic versatility advantage for parallel library synthesis .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

3-Substituent Differentiation: Aminomethyl (CH₂NH₂) vs. Methyl (CH₃) at the Quinoline 3-Position

The closest commercially available 3-substituted 4-aminoquinoline analog is 4-amino-3-methylquinoline (CAS 19701-33-8, C₁₀H₁₀N₂, MW 158.20) . The target compound replaces the 3-methyl group with a 3-aminomethyl group (CH₂NH₂ vs. CH₃), introducing a primary amine that can act as a hydrogen bond donor, a nucleophile for covalent derivatization, or a basic center for salt formation. In the MCHR1 antagonist series reported by Kamata et al. (2012), 3-(aminomethyl)quinoline derivatives bearing the CH₂NH₂ linker demonstrated high binding affinities (lead compound 5v: hMCHR1 IC₅₀ = 0.54 nM) with negligible 5-HT₂c affinity (IC₅₀ > 1000 nM) [1]. This selectivity window was achieved through optimization of substituents attached via the 3-aminomethyl nitrogen—chemistry that is structurally impossible with 3-methyl or 3-H analogs, which lack a derivatizable linker atom at this position . The 4-amino-3-methylquinoline comparator cannot serve as a precursor for the same N-functionalized SAR exploration.

Kinase Inhibitor Design Epigenetics Structure-Activity Relationship

Regioisomeric Aminomethyl Position: C3 vs. C6 vs. C8 on the 4-Aminoquinoline Scaffold

Three regioisomeric aminomethyl-4-aminoquinoline building blocks are commercially catalogued: 3-(aminomethyl)quinolin-4-amine (CAS 1247363-12-7, target), 6-(aminomethyl)quinolin-4-amine (CAS 1779937-89-1), and 8-(aminomethyl)quinolin-4-amine (CAS 2751610-68-9) . The 3-position places the aminomethyl group adjacent to the endocyclic nitrogen (N1), whereas the 6- and 8-positions place it on the benzo ring. In 4-aminoquinoline antimalarial SAR, substitution at the 3-position versus the benzo ring positions produces distinct effects on heme binding, cellular accumulation, and resistance profiles [1]. For G9a/DNMT1 dual inhibitors, the Rabal et al. (2018) exploration of 4-aminoquinoline chemical space demonstrated that vectors growing from different positions on the quinoline core navigate distinct biological spaces, yielding selective G9a inhibitors (IC₅₀ < 25 nM), selective DNMT1 inhibitors (IC₅₀ < 25 nM), or equipotent dual inhibitors (IC₅₀ < 50 nM for both targets) depending on substitution geometry [2]. The 3-aminomethyl vector positions the derivatizable amine in a geometry that is electronically influenced by the adjacent quinoline N1, creating a distinct chemical environment versus the electronically isolated C6 or C8 positions.

Antimalarial Drug Discovery Kinase Inhibition Chemical Probe Development

Scaffold Differentiation: 3-(Aminomethyl)quinoline vs. Dihydronaphthalene Core in MCHR1 Antagonist Drug Discovery

The Kamata et al. (2012) J Med Chem paper provides a direct scaffold comparison: replacing the dihydronaphthalene core of compound 1 with a 3-(aminomethyl)quinoline scaffold was the key design strategy to reduce 5-HT₂c off-target affinity while maintaining MCHR1 potency [1]. Compound 1 (dihydronaphthalene): hMCHR1 IC₅₀ = 1.9 nM, 5-HT₂c IC₅₀ = 0.53 nM (selectivity ratio = 0.28). The 3-(aminomethyl)quinoline derivative 5v (8-methylquinoline): hMCHR1 IC₅₀ = 0.54 nM, 5-HT₂c IC₅₀ > 1000 nM (selectivity ratio > 1852) [1]. This represents an improvement in 5-HT₂c selectivity of >6,600-fold compared to the dihydronaphthalene lead. The unsubstituted 3-(aminomethyl)quinolin-4-amine (target compound) serves as the minimal core scaffold from which this selectivity optimization was achieved. A second paper by the same group (J Med Chem 2012, 55:4336-4351) further demonstrated that 3-aminomethylquinoline derivatives could be optimized to reduce hERG K⁺ channel inhibition—a critical cardiac safety liability—while preserving oral bioavailability and CNS exposure [2].

GPCR Antagonists Metabolic Disease hERG Liability CNS Drug Design

4-Aminoquinoline Chemotype Validation: Dual G9a/DNMT1 Epigenetic Inhibition Requires the 4-NH₂ Pharmacophore Present in the Target Compound

The Rabal et al. (2018) J Med Chem study systematically explored the 4-aminoquinoline chemical space as dual G9a/DNMT1 inhibitors and demonstrated that the 4-amino group is an essential pharmacophoric element [1]. Within this chemotype, compounds were optimized to achieve: selective G9a inhibitors with IC₅₀ < 25 nM (e.g., compound 43); first-in-class selective DNMT1 inhibitors with IC₅₀ < 25 nM (e.g., compound 26); and equipotent dual inhibitors with IC₅₀ < 50 nM for both targets (e.g., compound 13) [1]. The target compound 3-(aminomethyl)quinolin-4-amine possesses the requisite 4-NH₂ group and provides an additional 3-aminomethyl vector for exploring the three growing vectors identified in the study. In contrast, quinoline scaffolds lacking the 4-NH₂ group (e.g., quinoline itself, 3-aminomethylquinoline without 4-substitution) would fail to engage this epigenetic target space. The ADME/Tox profiling of optimized 4-aminoquinolines in this series also established baseline drug-like properties for the chemotype, with antiproliferative efficacy demonstrated against hematological cancer cell lines [1].

Epigenetic Drug Discovery Cancer Therapeutics Methyltransferase Inhibition

3-(Aminomethyl)quinolin-4-amine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


MCHR1 Antagonist Lead Optimization: Scaffold-Hopping from Dihydronaphthalene to 3-(Aminomethyl)quinoline Cores

Research groups pursuing melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity or metabolic disorders should procure 3-(aminomethyl)quinolin-4-amine as the minimal core scaffold for SAR exploration. Published evidence demonstrates that the 3-(aminomethyl)quinoline scaffold enabled a >6,600-fold improvement in selectivity against the 5-HT₂c off-target compared to the dihydronaphthalene lead compound 1 (5-HT₂c IC₅₀ shifted from 0.53 nM to >1000 nM) while improving MCHR1 potency 3.5-fold (IC₅₀ from 1.9 nM to 0.54 nM in optimized analog 5v) [1]. The target compound's unsubstituted core allows systematic N-functionalization of the 3-aminomethyl group to explore substituent effects on potency, selectivity, and hERG liability [2]. Oral bioavailability and CNS penetration have been confirmed for optimized analogs in this series [1].

Epigenetic Dual Inhibitor Development: G9a/DNMT1 Chemical Probe Synthesis Using the 4-Aminoquinoline Scaffold

For epigenetic drug discovery programs targeting lysine methyltransferase G9a and DNA methyltransferases (DNMTs), 3-(aminomethyl)quinolin-4-amine provides the validated 4-aminoquinoline pharmacophore essential for target engagement [1]. The Rabal et al. (2018) study established that the 4-NH₂ group is critical, and the three growing vectors (including the 3-position) navigate distinct G9a vs. DNMT1 biological spaces, yielding selective inhibitors with IC₅₀ values < 25 nM and equipotent dual inhibitors with IC₅₀ < 50 nM [1]. The target compound's 3-aminomethyl group serves as one of these vectors, offering a primary amine attachment point for introducing substituents that modulate G9a/DNMT1 selectivity ratios. This scaffold has demonstrated in vivo efficacy in animal models of hematological malignancies [1].

Parallel Library Synthesis and Fragment-Based Screening: Dual-Amine Derivatization Platform

3-(Aminomethyl)quinolin-4-amine possesses two chemically distinct primary amine groups (3-CH₂NH₂ and 4-NH₂) with different steric and electronic environments, enabling orthogonal or sequential derivatization strategies [1]. The 3-aminomethyl amine is an sp³-hybridized alkylamine (pKₐ ~9–10, Fsp³ = 0.10), while the 4-NH₂ is directly attached to the electron-deficient quinoline ring system, conferring lower basicity and different reactivity toward electrophiles [2]. This dual-amine architecture allows fragment-based screening libraries to probe two distinct vectors simultaneously, with the low LogP (0.43) and moderate molecular weight (173.22) satisfying fragment-like physicochemical criteria [2]. The compound's commercial availability at 98% purity from multiple vendors supports reproducible library synthesis [2].

Kinase Inhibitor Discovery: RIP2 Kinase and Related 4-Aminoquinoline Kinase Chemotypes

Patent literature (GlaxoSmithKline, US Patent Application 13/696603) discloses 4-aminoquinolines as kinase inhibitors, specifically targeting RIP2 kinase [1]. The 3-(aminomethyl)quinolin-4-amine scaffold aligns with the general Markush structures claimed in these patents, where the 4-amino group and 3-substituent are key structural variables. Procuring the target compound enables exploration of the 3-aminomethyl vector for RIP2 kinase SAR, as well as other kinase targets within the 4-aminoquinoline inhibitor class. The compound's dual derivatizable amine groups align with the patent-described substitution patterns, making it a strategic starting material for IP-protected kinase inhibitor development [1].

Quote Request

Request a Quote for 3-(Aminomethyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.